molecular formula C20H28N4O11S2 B1459907 Cholecystokinin Octapeptide (1-4) (sulfated) CAS No. 25679-23-6

Cholecystokinin Octapeptide (1-4) (sulfated)

Cat. No. B1459907
CAS RN: 25679-23-6
M. Wt: 564.6 g/mol
InChI Key: JFNVQUAQEBTIEB-KKUMJFAQSA-N
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Description

Cholecystokinin (CCK) was initially discovered in 1928 as a gallbladder contraction factor in jejunal extracts. It belongs to a peptide family that includes frog skin peptides (caerulein and phyllocaerulein) and the protochordean neuropeptide cionin. In mammals, CCK and gastrin are the only family members. CCK peptides are synthesized in small intestinal endocrine I-cells and cerebral neurons. Additionally, CCK is expressed in various endocrine glands, peripheral nerves, kidney cells, cardiac myocytes, and immune system cells. These peptides play essential roles in stimulating pancreatic enzyme secretion, gallbladder contraction, gut motility, satiety, and inhibiting stomach acid secretion. They also function as major neurotransmitters in the brain and periphery, stimulating calcitonin, insulin, and glucagon secretion. CCK peptides may even act as natriuretic peptides in the kidneys. The plasma forms include CCK-58, -33, -22, and -8, with the smaller CCK-8 and -5 being potent neurotransmitters. Over the last few decades, CCK expression has been observed in tumors, including neuroendocrine tumors, cerebral astrocytomas, gliomas, acoustic neuromas, and specific pediatric tumors. Recently, a metastatic islet cell tumor was found to cause a specific CCKoma syndrome, suggesting that circulating CCK could serve as a useful tumor marker .


Synthesis Analysis

Cholecystokinin peptides are derived from proCCK, which contains a C-terminal bioactive YMGWMDFamide sequence. The Y-residue in this sequence is partly O-sulfated. The synthesis of CCK involves the enzymatic processing of proCCK to yield various forms, including CCK-58, -33, -22, and -8. These peptides are synthesized in specific cells within the gastrointestinal tract and the brain .


Molecular Structure Analysis

The core of the bioactive sequences in CCK peptides is the common C-terminal tetrapeptide amide. Notably, the C-terminal sequence of CCK is unique and partly O-sulfated. This sulfation contributes to its biological activity. The CCK family also includes gastrin, which shares homology with CCK .


Chemical Reactions Analysis

CCK peptides interact with two main receptors: the CCK 1 receptor and the CCK-B or CCK 2 receptor (the “brain” receptor). The CCK 1 receptor binds with high affinity to amidated and sulfated CCK peptides. In contrast, the affinity for non-sulfated CCK peptides and gastrins is negligible. The CCK-B receptor is predominant in the brain .


Physical And Chemical Properties Analysis

The plasma forms of CCK include CCK-58, -33, -22, and -8. Among these, CCK-8 and -5 are potent neurotransmitters. The sulfated C-terminal sequence contributes to their biological activity .

Scientific Research Applications

Gastric Acid Secretion

Research has demonstrated that sulfated forms of Cholecystokinin Octapeptide (CCK-8) exhibit significant effects on gastric acid secretion. Notably, unsulfated CCK-8 stimulates acid secretion in rats in a dose-dependent manner, while sulfated CCK-8 does not stimulate secretion but inhibits the plateau response to pentagastrin, suggesting a competitive type of inhibition. This highlights the role of sulfation in modulating the gastrin-like action of CCK-8 (Maeda et al., 2000).

Cardiac Function

Another study has shown that sulfated cholecystokinin octapeptide (sCCK-8) can significantly improve cardiac function and counteract intractable hypotension in rats with endotoxic shock. This effect is likely related to the high expression of CCK-A and CCK-B receptors in myocardium induced by lipopolysaccharides (LPS) (Zhao et al., 2005).

Neuroprotection

CCK-8 has been observed to protect noradrenergic neurons and enhance the expression of brain-derived neurotrophic factor (BDNF) via ERK 1/2-Akt/PKB-PKA-dependent pathways. This suggests its potential for neuroprotective applications, particularly in conditions involving oxidative stress (Hwang et al., 2013).

Intestinal Absorption

Studies on the intestinal metabolism and absorption of CCK analogs, including sulfated CCK-8, reveal insights into the degradative processes of these peptides. Identification of specific enzyme inhibitors could enhance the intestinal absorption of peptide drugs, providing a foundation for improving oral drug delivery systems (Su et al., 2002).

Future Directions

Research on CCK continues to uncover its diverse roles in health and disease. Investigating its potential as a tumor marker and exploring therapeutic applications are promising areas for future studies .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O11S2/c1-36-7-6-14(19(30)22-10-17(27)28)23-20(31)15(24-18(29)13(21)9-16(25)26)8-11-2-4-12(5-3-11)35-37(32,33)34/h2-5,13-15H,6-10,21H2,1H3,(H,22,30)(H,23,31)(H,24,29)(H,25,26)(H,27,28)(H,32,33,34)/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFNVQUAQEBTIEB-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O11S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

564.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholecystokinin Octapeptide (1-4) (sulfated)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cholecystokinin Octapeptide (1-4) (sulfated)

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